1-(4-Hydroxyphenoxy)propan-2-one
Description
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(4-hydroxyphenoxy)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-7(10)6-12-9-4-2-8(11)3-5-9/h2-5,11H,6H2,1H3 |
InChI Key |
HLZVAIIBXLTWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)O |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Herbicide Development:
1-(4-Hydroxyphenoxy)propan-2-one is a key precursor in the synthesis of aryloxyphenoxypropionate herbicides. These herbicides are effective against grass weeds and are utilized in crops such as soybeans and cereals (e.g., wheat and rice) due to their high selectivity and low toxicity . The compound is involved in various synthetic pathways to produce these herbicides, which are commercially significant.
Synthesis Methods:
A notable method for synthesizing aryloxyphenoxypropionates involves a one-pot reaction using halo-heterocycles and 4-hydroxyphenoxy propionic acid. This method offers advantages such as good yields, short reaction times, and simplified workup procedures . The efficiency of this synthetic route has led to the development of multiple herbicides that are now widely used in agriculture.
Pharmaceutical Applications
Drug Formulation:
In pharmaceuticals, 1-(4-Hydroxyphenoxy)propan-2-one serves as an intermediate in the preparation of various medicinal compounds. Its derivatives have shown potential therapeutic effects, particularly in anti-inflammatory and analgesic applications. Research indicates that compounds derived from 1-(4-Hydroxyphenoxy)propan-2-one exhibit biological activities that may be harnessed for drug development .
Case Studies:
Research has demonstrated the synthesis of specific drug formulations utilizing 1-(4-Hydroxyphenoxy)propan-2-one as a building block. For instance, studies have highlighted its role in creating compounds with enhanced bioavailability and targeted delivery mechanisms through polymeric micelles . This application underscores the compound's versatility in pharmaceutical chemistry.
Material Science Applications
Polymeric Materials:
The compound has been investigated for its potential use in creating polymeric materials with specific properties. Its chemical structure allows it to participate in reactions that yield polymers with desirable mechanical and thermal properties . These materials can be applied in various industries, including packaging and construction.
Summary of Key Findings
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Agriculture | Synthesis of aryloxyphenoxypropionate herbicides | High selectivity, low toxicity |
| Pharmaceuticals | Intermediate for drug formulations | Potential anti-inflammatory effects |
| Material Science | Development of polymeric materials | Enhanced mechanical and thermal properties |
Comparison with Similar Compounds
Substitution Patterns and Structural Modifications
The following table summarizes key structural analogs of 1-(4-hydroxyphenyl)propan-2-one, highlighting differences in substituents, physicochemical properties, and applications:
Electronic and Steric Effects
- Hydroxyl vs. Methoxy Groups: The hydroxyl group in 1-(4-hydroxyphenyl)propan-2-one increases polarity and hydrogen-bonding capacity compared to its methoxy analog (1-(4-methoxyphenyl)propan-1-one). Methoxy substitution reduces hydrogen bonding but improves lipophilicity, making it more suitable for organic solvent-based reactions .
Halogenated Derivatives :
The trifluoromethyl group in 1-(4-(trifluoromethyl)phenyl)propan-2-one introduces strong electron-withdrawing effects, enhancing thermal and oxidative stability. This contrasts with the hydroxyl group’s electron-donating nature, which may favor electrophilic substitution reactions .
Physicochemical Data Comparison
Key Research Findings
Synthetic Efficiency: Palladium-catalyzed domino reactions efficiently synthesize 1-(4-hydroxyphenyl)propan-2-one (72% yield), outperforming traditional methods for methoxy analogs (73% yield via flash chromatography) .
Biological Activity : Benzofuran lignans with propan-2-one moieties show antifungal activity, suggesting that hydroxylated variants could be optimized for enhanced bioavailability .
Preparation Methods
Benzyl Protection of 4-Hydroxyphenol
The synthesis begins with protecting the phenolic hydroxyl group to prevent undesired side reactions. 4-Hydroxyphenol is treated with benzyl chloride in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) as a catalyst. This reaction proceeds under reflux in acetone, yielding 4-benzyloxyphenol:
Reaction Conditions:
Alkylation with Propan-2-one Derivative
The protected phenol undergoes nucleophilic substitution with chloroacetone (propan-2-one chloride) under basic conditions. Anhydrous K₂CO₃ facilitates deprotonation, enhancing the nucleophilicity of the phenoxide ion. The reaction forms 1-(4-benzyloxyphenoxy)propan-2-one:
Optimization Insights:
Deprotection to 1-(4-Hydroxyphenoxy)propan-2-one
The benzyl group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere, yielding the target compound:
Critical Parameters:
Alternative Synthetic Routes
Direct Alkylation Without Protection
Direct reaction of 4-hydroxyphenol with chloroacetone in basic media is challenging due to competing di-substitution. However, controlled stoichiometry (1:1 molar ratio) and low temperatures (0–5°C) minimize side products:
Limitations:
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for ether synthesis, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh bases but is cost-prohibitive for large-scale synthesis:
Advantages:
Disadvantages:
Reaction Optimization and Scalability
Solvent and Base Selection
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous acetone | Maximizes nucleophilicity |
| Base | K₂CO₃ | Prevents hydrolysis of chloroacetone |
| Catalyst | KI (0.1 equiv) | Enhances reaction rate |
Temperature and Time
Industrial-Scale Adaptation
-
Continuous Flow Reactors: Reduce reaction time to 2–3 hours.
-
In Situ Protection: Eliminates separate protection steps, improving throughput.
Characterization and Analytical Validation
1H NMR (400 MHz, CDCl₃):
Purity Assessment
Challenges and Mitigation Strategies
Di-Substitution Byproducts
Q & A
Basic Research Question
- logP (Partition coefficient) : Measured via shake-flask method using octanol/water phases, with HPLC validation. Predicted values (e.g., logP ≈ 1.38) align with computational tools like ChemAxon .
- pKa : Potentiometric titration identifies acidic protons (e.g., phenolic -OH at pKa ~9.77). Discrepancies between experimental and predicted values (e.g., ±0.1 pH units) are analyzed via regression models .
What advanced strategies resolve contradictions in crystallographic data?
Advanced Research Question
Conflicting XRD data (e.g., disordered solvent molecules or twinning) are addressed by:
- Multi-software validation : Cross-checking with programs like OLEX2 or PLATON to validate hydrogen bonding networks.
- High-resolution data : Collecting data at low temperature (100 K) to reduce thermal motion artifacts.
- Twinned refinement : Using SHELXL’s TWIN/BASF commands for twinned crystals .
How do computational models predict reactivity and electronic properties?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) analyze:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic/electrophilic sites.
- Absolute hardness (η) : Derived from ionization potential (I) and electron affinity (A) as η = (I - A)/2. For 1-(4-Hydroxyphenoxy)propan-2-one, η ≈ 3.2 eV indicates moderate reactivity .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvation energies in aqueous/organic media .
What challenges arise in detecting trace impurities, and how are they mitigated?
Advanced Research Question
Impurity profiling (e.g., synthetic byproducts or degradation products) requires:
- HPLC-MS/MS : Using C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate isomers (e.g., 4-hydroxy vs. 3-hydroxy analogs).
- Limit of Detection (LOD) : Optimized to ≤0.1% using signal-to-noise ratios and spiked recovery studies.
- Reference standards : Synthesized impurities (e.g., 1-(3,4-dihydroxyphenyl)propan-2-one) are used for quantification .
How do researchers compare bioactivity across structural analogs?
Advanced Research Question
Structure-Activity Relationship (SAR) studies involve:
- Analog synthesis : Modifying substituents (e.g., methoxy → hydroxy groups) via nucleophilic substitution.
- Assays : Antioxidant activity via DPPH radical scavenging (IC values) or enzyme inhibition (e.g., tyrosinase).
- Statistical analysis : Multivariate regression correlates logP, steric parameters, and bioactivity .
What methodologies optimize reaction yields in large-scale synthesis?
Advanced Research Question
Scale-up challenges (e.g., exothermicity, byproduct formation) are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
